6-Bromochromone

Catalog No.
S752525
CAS No.
51483-92-2
M.F
C9H5BrO2
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromochromone

CAS Number

51483-92-2

Product Name

6-Bromochromone

IUPAC Name

6-bromochromen-4-one

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C9H5BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H

InChI Key

XVNBWGGBXOJIDR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C=CO2

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=CO2

Organic Synthesis Reactions

-Bromochromone serves as a versatile building block in organic synthesis reactions. Its reactive bromo group allows for further functionalization through various coupling reactions, enabling the creation of complex molecules with desired properties. Research has explored its application in the synthesis of:

  • Heterocyclic compounds with potential biological activity []
  • Fluorescent probes for biological imaging []
  • Novel materials with specific functionalities []

These studies highlight the potential of 6-Bromochromone as a platform for designing and synthesizing new molecules with diverse applications.

Medicinal Chemistry and Pharmaceutical Research

The presence of the chromone core and the bromo group in 6-Bromochromone makes it a promising candidate for medicinal chemistry research. Studies have investigated its potential as a lead compound for developing drugs targeting various diseases due to its:

  • Antibacterial and antifungal properties []
  • Anti-inflammatory activity []
  • Potential for modulating specific enzymes involved in disease processes []

6-Bromochromone is an organic compound with the molecular formula C₉H₅BrO₂ and a molecular weight of 225.04 g/mol. It belongs to the chromone family, characterized by a benzopyranone structure, where a bromine atom is substituted at the sixth position of the chromone ring. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Currently, there is no documented information on the specific mechanism of action of 6-Bromochromone. The chromone core structure has been linked to various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the specific mechanism by which 6-Bromochromone interacts with biological systems remains unknown and requires further investigation.

As with any new compound, it is advisable to handle 6-Bromochromone with caution due to limited information on its safety profile. Since it contains bromine, it is recommended to follow standard laboratory procedures for handling halogenated compounds, which may include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations [].
, primarily due to the presence of the bromine atom, which is susceptible to nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound .
  • Condensation Reactions: It can also react with carbonyl compounds in condensation reactions, forming more complex structures.

Research indicates that 6-bromochromone exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound demonstrates potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Several methods exist for synthesizing 6-bromochromone:

  • Bromination of Chromone: A common method involves brominating chromone using bromine or brominating agents under controlled conditions.
  • Microwave-Assisted Synthesis: Recent studies have optimized microwave-assisted methods for synthesizing derivatives like 6-bromochromone-2-carboxylic acid from 5′-bromo-2′-hydroxyacetophenone, yielding higher efficiency and reduced reaction times .
  • Condensation Reactions: The synthesis can also be achieved through condensation reactions involving appropriate starting materials and catalysts.

6-Bromochromone has several applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored for developing new pharmaceuticals due to their biological activities.
  • Material Science: The compound is used in synthesizing polymeric materials and dyes.
  • Agricultural Chemistry: It has potential applications as a pesticide or herbicide due to its antimicrobial properties .

Interaction studies have focused on understanding how 6-bromochromone interacts with biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies have indicated that it may interact with specific receptors involved in inflammation and oxidative stress responses .

Several compounds share structural similarities with 6-bromochromone, including:

Compound NameStructure TypeUnique Features
6-ChlorochromoneChlorinated derivativeExhibits similar biological activities but with different reactivity due to chlorine's properties.
7-BromochromoneBrominated derivativePositioned at the seventh carbon; may exhibit different biological profiles compared to 6-bromochromone.
3-BromochromoneBrominated derivativePositioned at the third carbon; shows unique reactivity patterns and potential applications.

The uniqueness of 6-bromochromone lies in its specific position of bromination, which influences its reactivity and biological activity compared to these similar compounds. Each derivative presents distinct properties that can be leveraged for specific applications in research and industry .

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromochromone

Dates

Modify: 2023-08-15

Explore Compound Types